2,5-dichloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
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Description
2,5-dichloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H15Cl2N5O3S and its molecular weight is 392.26. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
- High Singlet Oxygen Quantum Yield : A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups shows high singlet oxygen quantum yield, useful for Type II photodynamic therapy in cancer treatment, indicating potential as Type II photosensitizers due to its good fluorescence properties and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Enzyme Inhibition
- Carbonic Anhydrase IX Inhibitors : Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have shown potent inhibition against the carbonic anhydrase IX isoform, a validated drug target for anticancer agents, with some compounds exhibiting sub-nanomolar inhibition potency, suggesting their relevance for medicinal/pharmacological studies in cancer therapy (Lolak, Akocak, Bua, & Supuran, 2019).
Herbicide Action and Selectivity
- Selective Herbicide for Cereals : The selectivity of chlorsulfuron as a postemergence herbicide for small grains is significantly influenced by the ability of crop plants to metabolize the herbicide to a polar, inactive product, demonstrating a major factor responsible for its selectivity in agricultural applications (Sweetser, Schow, & Hutchison, 1982).
Properties
IUPAC Name |
2,5-dichloro-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N5O3S/c1-20(2)12-17-11(18-13(19-12)23-3)7-16-24(21,22)10-6-8(14)4-5-9(10)15/h4-6,16H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMHRQNLWJKSGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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